molecular formula C9H13NO2 B2764168 2-Methoxy-4-[(methylamino)methyl]phenol CAS No. 42973-53-5

2-Methoxy-4-[(methylamino)methyl]phenol

Cat. No.: B2764168
CAS No.: 42973-53-5
M. Wt: 167.208
InChI Key: DWVROQPEVDTYSN-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(methylamino)methyl]phenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methylaminomethyl group (-CH2NHCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(methylamino)methyl]phenol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with formaldehyde and methylamine under acidic conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(methylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy and methylaminomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Methoxy-4-[(methylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-4-[(methylamino)methyl]phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: This compound has a similar structure but lacks the methylaminomethyl group.

    4-Hydroxy-3-methoxytoluene: Another related compound with a methoxy group and a hydroxyl group on the benzene ring.

    4-Methylguaiacol: Similar to 2-Methoxy-4-[(methylamino)methyl]phenol but with a different substitution pattern.

Uniqueness

This compound is unique due to the presence of both methoxy and methylaminomethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-4-(methylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-5,10-11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVROQPEVDTYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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